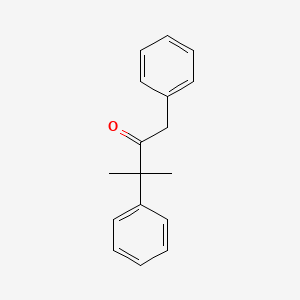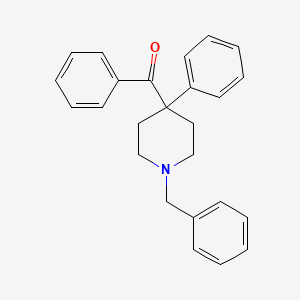![molecular formula C21H19N3O3 B13994182 ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate CAS No. 58752-34-4](/img/structure/B13994182.png)
ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate is a complex organic compound that features an indole moiety and a naphthyridine core. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The naphthyridine core is also notable for its presence in various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate typically involves the coupling of an indole derivative with a naphthyridine precursor. One common method involves the use of tryptamine and a naphthyridine carboxylic acid derivative under dehydrating conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process . Additionally, the purification steps may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
化学反応の分析
Types of Reactions
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the naphthyridine core.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The naphthyridine core can interact with nucleic acids, potentially affecting gene expression and protein synthesis . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate is unique due to its specific combination of an indole moiety and a naphthyridine core. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research .
特性
CAS番号 |
58752-34-4 |
|---|---|
分子式 |
C21H19N3O3 |
分子量 |
361.4 g/mol |
IUPAC名 |
ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)19-11-14-7-9-22-13-17(14)20(25)24(19)10-8-15-12-23-18-6-4-3-5-16(15)18/h3-7,9,11-13,23H,2,8,10H2,1H3 |
InChIキー |
LFAZKEFCQAPQDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2)C(=O)N1CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)






![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)


